molecular formula C32H40N2O5S2 B1683645 Trimetaphan camsilate CAS No. 68-91-7

Trimetaphan camsilate

Cat. No.: B1683645
CAS No.: 68-91-7
M. Wt: 596.8 g/mol
InChI Key: HALWUDBBYKMYPW-STOWLHSFSA-M
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Preparation Methods

The synthesis of trimethaphan camsylate involves the formation of a sulfonium compound, which carries a positive charge. The synthetic route typically includes the reaction of a thieno[1,2-b]imidazole derivative with a camphorsulfonic acid derivative under controlled conditions . Industrial production methods are not widely documented, but the process generally involves similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Trimethaphan camsylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Trimethaphan camsylate has several scientific research applications:

Mechanism of Action

Trimethaphan camsylate acts as a ganglionic blocking agent by preventing the stimulation of postsynaptic receptors through competition with acetylcholine. This leads to a reduction in sympathetic tone and vasodilation, primarily affecting blood pressure. The compound also causes direct peripheral vasodilation and histamine release, contributing to its hypotensive effects . The molecular targets include nicotinic acetylcholine receptors in the autonomic ganglia .

Comparison with Similar Compounds

Trimethaphan camsylate is unique among ganglionic blockers due to its specific structure and mechanism of action. Similar compounds include:

Trimethaphan camsylate stands out due to its specific use in controlled hypotension during surgery and its rapid onset and short duration of action .

Properties

CAS No.

68-91-7

Molecular Formula

C32H40N2O5S2

Molecular Weight

596.8 g/mol

IUPAC Name

3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

InChI

InChI=1S/C22H25N2OS.C10H16O4S/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-6,8-11,19-21H,7,12-16H2;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/p-1/t;7-,10-/m.1/s1

InChI Key

HALWUDBBYKMYPW-STOWLHSFSA-M

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5

Appearance

Solid powder

Key on ui other cas no.

68-91-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Trimethaphan camsylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimetaphan camsilate

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